10-Fold Superior FLT3 Autophosphorylation Inhibition: SU5614 vs. SU5416
In a direct head-to-head comparison using BaF3 cells expressing both wild-type and ITD-mutant FLT3, SU5614 inhibited FLT3 autophosphorylation with an IC50 of 10 nM, while the non-chlorinated analog SU5416 achieved an IC50 of 100 nM under identical conditions. This represents a 10-fold improvement in target engagement potency conferred exclusively by the 5-chloro substituent [1].
| Evidence Dimension | FLT3 autophosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | SU5416: IC50 = 100 nM |
| Quantified Difference | 10-fold lower IC50 (higher potency) for SU5614 |
| Conditions | BaF3 cells expressing wild-type and ITD-mutant FLT3; autophosphorylation assay (Blood 2002) |
Why This Matters
A 10-fold lower IC50 means that SU5614 achieves equivalent FLT3 target engagement at a 10-fold lower concentration, reducing the risk of off-target effects at higher doses and enabling more cost-efficient use in large-scale screening campaigns.
- [1] Yee KWH, O'Farrell AM, Smolich BD, et al. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase. Blood. 2002;100(8):2941-2949. doi:10.1182/blood-2002-02-0531 View Source
